Disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate (DAS) is a bis-azide compound primarily utilized as a photoactivator in various scientific applications. [] It is particularly important in the development of photoresists, materials that change their solubility upon exposure to light, enabling the creation of patterned surfaces. []
While specific synthesis methods were not extensively detailed in the provided literature, one study describes the synthesis of a similar photoactivator, 4,4′-diazido-2,2′-biphenyl disodium disulfonate (DABP), implying a comparable approach could be employed for DAS. [] This synthesis involves diazotizing a diamino precursor, suggesting that DAS synthesis might follow a similar diazotization reaction from a corresponding diamine.
DAS is known to undergo photodecomposition upon exposure to UV light. [, ] This process involves the cleavage of the azido groups, generating highly reactive intermediates that can initiate crosslinking reactions with surrounding molecules. This characteristic is crucial for its application in photoresist technologies. [, ]
The primary mechanism of action of DAS relies on its photosensitivity. Upon UV irradiation, the azido groups in DAS undergo photolysis, releasing nitrogen gas and forming reactive nitrene intermediates. [] These nitrenes can then react with nearby molecules, including polymers like polyvinylpyrrolidone (PVP), leading to crosslinking and solidification of the material. [, ] This light-induced change in solubility is the basis for its use in photoresists.
DAS is a water-soluble compound. [] Its maximum UV absorbance is reported to be at 335 nm. [] This relatively long wavelength absorbance allows for its use with conventional UV light sources in photolithographic applications. While specific data on its physical properties like melting point or boiling point were not found in the provided literature, its tetrahydrate form suggests it can exist as a crystalline solid under appropriate conditions. []
DAS finds its primary application as a photoactivator in the development of photoresists. [] These photoresists are particularly important in the fabrication of cathode ray tubes (CRTs). [, ] DAS, combined with polymers like PVP, creates a photosensitive material that can be selectively exposed to UV light through a mask. The exposed areas undergo crosslinking, becoming insoluble, while the unexposed areas remain soluble and can be washed away, leaving behind a patterned surface. [, ] This process is crucial for creating the fine details and structures required in CRT technology.
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